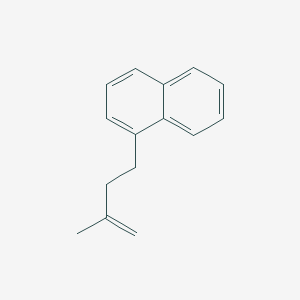![molecular formula C10H16 B14408288 anti-Tricyclo[7.1.0.0]decane CAS No. 81969-73-5](/img/structure/B14408288.png)
anti-Tricyclo[7.1.0.0]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
anti-Tricyclo[7.1.0.0]decane: is a hydrocarbon compound with the molecular formula C10H16 . It is characterized by its unique tricyclic structure, which consists of three interconnected cycloalkane rings. This compound is also known by its IUPAC name anti-Tricyclo[7.1.0.02,4]decane .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-Tricyclo[7.1.0.0]decane typically involves multiple steps, including pivotal reactions such as the Diels–Alder and Conia-ene reactions . These reactions are crucial for constructing the tricyclic framework of the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows established organic synthesis protocols involving the use of appropriate catalysts and reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions: anti-Tricyclo[7.1.0.0]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: anti-Tricyclo[7.1.0.0]decane is used as a model compound in studies of tricyclic hydrocarbons and their reactivity. Its unique structure makes it an interesting subject for theoretical and experimental investigations .
Biology and Medicine: While specific biological and medicinal applications of anti-Tricyclo[710
Industry: In the industrial sector, this compound and its derivatives may be used as intermediates in the synthesis of more complex organic compounds.
作用机制
The mechanism of action of anti-Tricyclo[7.1.0.0]decane involves its interaction with various molecular targets and pathways. The specific details of these interactions depend on the context in which the compound is used. For example, in chemical reactions, the compound’s tricyclic structure may influence its reactivity and the formation of reaction intermediates .
相似化合物的比较
- Tricyclo[4.3.1.03,7]decane: Also known as isotwistane, this compound shares a similar tricyclic structure but differs in the arrangement of its rings .
- Tricyclodecane: This compound, also known as tetrahydrodicyclopentadiene, has a similar molecular formula but different structural features .
Uniqueness: anti-Tricyclo[7.1.0.0]decane is unique due to its specific tricyclic structure, which influences its chemical reactivity and potential applications. Its distinct arrangement of rings sets it apart from other tricyclic hydrocarbons.
属性
CAS 编号 |
81969-73-5 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
tricyclo[7.1.0.02,4]decane |
InChI |
InChI=1S/C10H16/c1-2-4-8-6-10(8)9-5-7(9)3-1/h7-10H,1-6H2 |
InChI 键 |
RYKKPRYFAPLJIH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2CC2C3CC3C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


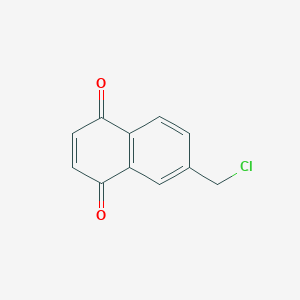
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
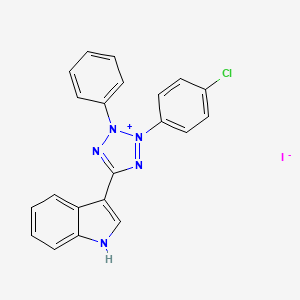
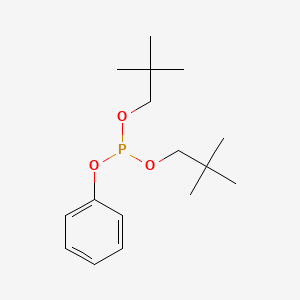
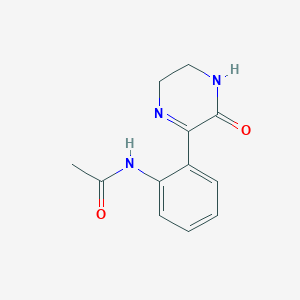
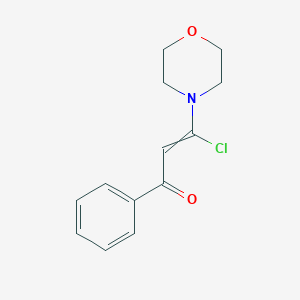
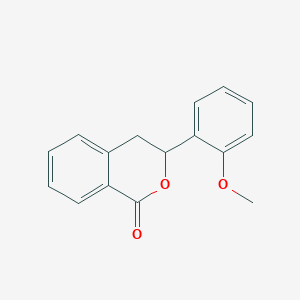

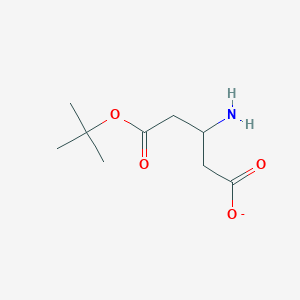


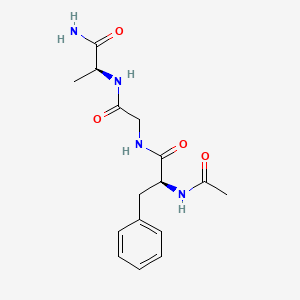
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
